molecular formula C19H19N3O2S2 B2612073 6-methoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897469-14-6

6-methoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No. B2612073
CAS RN: 897469-14-6
M. Wt: 385.5
InChI Key: WSBFHRLGRADJGL-FNORWQNLSA-N
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Description

6-methoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

Compounds related to 6-methoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole have shown promise in antimicrobial applications. For instance, derivatives of benzothiazoles have been synthesized and demonstrated variable and modest antimicrobial activity against various strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antibacterial Activity

Research into benzothiazole derivatives has also uncovered significant antibacterial properties. Compounds structurally similar to the chemical have been synthesized and screened for antibacterial activity, showing potential as therapeutic agents (Vartale, Bhosale, Khansole, Jadhav, & Patwari, 2008).

Antiproliferative and Anti-HIV Activity

Studies have also focused on the antiproliferative and anti-HIV activity of related compounds. N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and related derivatives have been synthesized and evaluated in vitro for their antiproliferative activity against human tumor-derived cell lines, showing significant potential (Al-Soud, Al-Sa’doni, Saber, Al-Shaneek, Al-Masoudi, & la Colla, 2010).

Corrosion Inhibition

Benzothiazole derivatives have demonstrated effectiveness as corrosion inhibitors. Research indicates that these compounds can significantly inhibit steel corrosion in acidic solutions, suggesting their potential in industrial applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Anti-Inflammatory Activity

Several studies have focused on the anti-inflammatory properties of benzothiazole derivatives. Novel compounds with a benzothiazole core structure have been synthesized and tested for their anti-inflammatory activity, showing significant potential for therapeutic use (Ahmed, Molvi, & Khan, 2017).

properties

IUPAC Name

(E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-24-14-4-6-16-17(13-14)26-19(20-16)22-10-8-21(9-11-22)18(23)7-5-15-3-2-12-25-15/h2-7,12-13H,8-11H2,1H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBFHRLGRADJGL-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one

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